

# A Technical Guide to the Chemical Properties of 3-Methyl-2-hexene

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## Compound of Interest

Compound Name: 3-Methyl-2-hexene

Cat. No.: B101136

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This technical guide provides a comprehensive overview of the chemical properties, reactivity, and spectroscopic profile of **3-Methyl-2-hexene**. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for key synthetic and transformation reactions are also provided as representative methodologies.

## Physicochemical and Thermodynamic Properties

**3-Methyl-2-hexene** is an unsaturated hydrocarbon with the molecular formula  $C_7H_{14}$ . It exists as two geometric isomers, (E)- and (Z)-**3-methyl-2-hexene**. The physical and thermodynamic properties are summarized in the tables below.

### Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>14</sub>	[1][2][3][4]
Molecular Weight	98.19 g/mol	[1][2][4][5]
CAS Number	17618-77-8 (for the mixture of isomers)	[1][4]
(E)-isomer CAS	20710-38-7	[1]
(Z)-isomer CAS	10574-36-4	
Appearance	Colorless liquid	
Density	0.714 - 0.72 g/cm <sup>3</sup>	[1][3][6]
Boiling Point	94 - 97.3 °C at 760 mmHg	[1][3][6][7]
Melting Point	-129 °C	[7]
Flash Point	Data not consistently available	[1]
Refractive Index	Data not consistently available	[5]
Solubility	Insoluble in water, soluble in organic solvents.	
Octanol/Water Partition Coefficient (logP)	2.75 - 3.3	[1][5]

**Table 2: Thermodynamic Properties**

Property	Value	Reference(s)
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	34.3 kJ/mol	[8]
Critical Temperature (T <sub>c</sub> )	266 °C (539.15 K)	[7]
Critical Pressure (P <sub>c</sub> )	28.6 atm	[7]
Critical Volume (V <sub>c</sub> )	400.57 cm <sup>3</sup> /mol	[7]

## Spectroscopic Data

The structural elucidation of **3-Methyl-2-hexene** and its isomers is accomplished through various spectroscopic techniques.

**Table 3: Spectroscopic Data Summary**

Technique	Key Features
$^1\text{H}$ NMR	Expected signals include those for the vinylic proton, allylic protons, and aliphatic protons of the methyl and propyl groups. The coupling constants and chemical shifts will differ between the (E) and (Z) isomers.
$^{13}\text{C}$ NMR	Distinct signals for the two $\text{sp}^2$ hybridized carbons of the double bond and the five $\text{sp}^3$ hybridized carbons are expected. The chemical shifts provide information on the carbon skeleton. <a href="#">[5]</a>
Infrared (IR) Spectroscopy	Characteristic peaks include C-H stretching from the alkyl and alkenyl groups, and a C=C stretching vibration for the double bond.
Mass Spectrometry (MS)	The molecular ion peak ( $\text{M}^+$ ) is expected at $m/z = 98$ . Fragmentation patterns will be characteristic of the branched alkene structure. <a href="#">[5]</a>

## Chemical Reactivity and Experimental Protocols

As an alkene, **3-Methyl-2-hexene** undergoes a variety of addition reactions across its carbon-carbon double bond. The trisubstituted nature of the double bond influences the regioselectivity of these reactions.

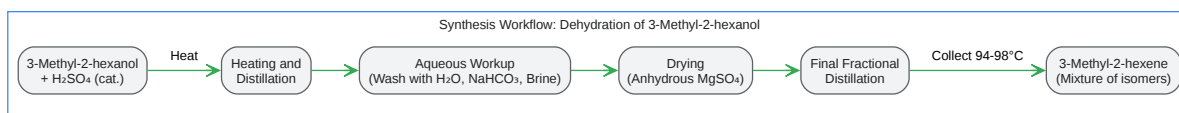
## Synthesis of 3-Methyl-2-hexene

A common method for the synthesis of alkenes like **3-Methyl-2-hexene** is the dehydration of a corresponding alcohol.

## Experimental Protocol: Dehydration of 3-Methyl-2-hexanol

This protocol describes a representative acid-catalyzed dehydration to produce **3-Methyl-2-hexene**. The reaction typically yields a mixture of isomers.

- **Apparatus Setup:** Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column, a condenser, and a receiving flask.
- **Reagents:** Place 20 mL of 3-methyl-2-hexanol into the 100 mL round-bottom flask. Cautiously add 5 mL of concentrated sulfuric acid (or phosphoric acid) to the alcohol while swirling. Add a few boiling chips.
- **Dehydration:** Gently heat the mixture. The alkene and water will co-distill. The temperature at the head of the fractionating column should be maintained below 100°C.
- **Workup:** Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of water, 10 mL of 5% sodium bicarbonate solution, and finally 10 mL of brine.
- **Drying and Purification:** Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Decant the dried liquid into a clean, dry distillation flask and perform a final fractional distillation, collecting the fraction boiling between 94-98°C.
- **Characterization:** Characterize the product using GC-MS and NMR to determine the isomeric ratio and confirm the structure.



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A representative workflow for the synthesis of **3-Methyl-2-hexene**.

## Addition Reactions

### 3.2.1 Hydrogenation

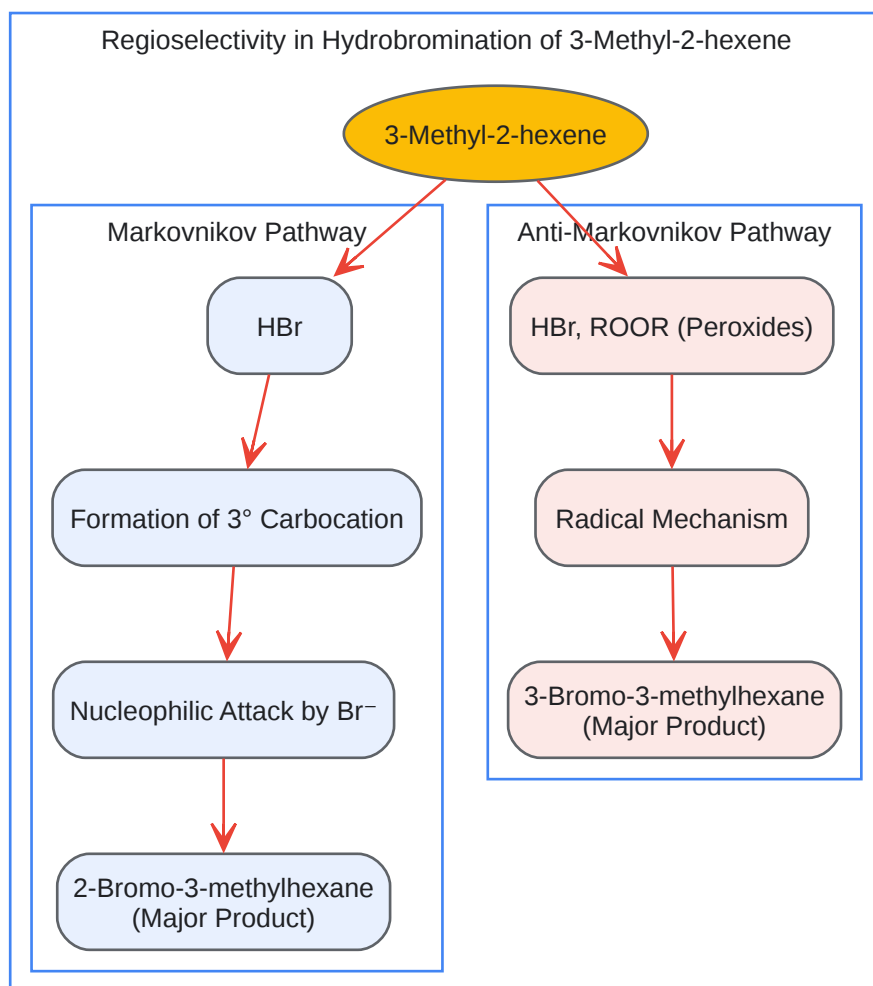
Hydrogenation of **3-Methyl-2-hexene** reduces the double bond to yield 3-methylhexane.

#### Experimental Protocol: Catalytic Hydrogenation

- **Catalyst Preparation:** In a suitable pressure vessel, suspend a catalytic amount of 10% Palladium on carbon (Pd/C) in a solvent such as ethanol.
- **Reaction Setup:** Add a solution of **3-Methyl-2-hexene** in ethanol to the vessel.
- **Hydrogenation:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.
- **Workup:** Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
- **Purification:** Remove the solvent from the filtrate under reduced pressure to yield 3-methylhexane. Confirm the product structure by NMR, noting the disappearance of vinylic proton signals.

### 3.2.2 Hydrohalogenation

The addition of hydrogen halides (e.g., HBr) to **3-Methyl-2-hexene** proceeds via a carbocation intermediate. According to Markovnikov's rule, the bromine atom will add to the more substituted carbon of the double bond. In the presence of peroxides, the reaction proceeds via a radical mechanism, leading to the anti-Markovnikov product.



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Logical relationship of hydrobromination pathways.

#### Experimental Protocol: Hydrobromination (Markovnikov Addition)

- **Reaction Setup:** Dissolve **3-Methyl-2-hexene** in a non-nucleophilic solvent like dichloromethane in a round-bottom flask, and cool the solution in an ice bath.
- **Addition:** Bubble anhydrous HBr gas through the solution, or add a solution of HBr in acetic acid dropwise with stirring.
- **Reaction Monitoring:** Monitor the reaction progress by TLC or GC until the starting material is consumed.

- **Workup:** Pour the reaction mixture into cold water. Separate the organic layer, wash with sodium bicarbonate solution, then water, and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield 2-bromo-3-methylhexane.

### 3.2.3 Halogenation

The addition of halogens, such as bromine ( $\text{Br}_2$ ), results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.

#### Experimental Protocol: Bromination

- **Reaction Setup:** Dissolve **3-Methyl-2-hexene** in an inert solvent like carbon tetrachloride or dichloromethane in a flask protected from light.
- **Addition:** Add a solution of bromine in the same solvent dropwise to the alkene solution with stirring. The characteristic reddish-brown color of bromine will disappear as it reacts. Continue addition until a faint bromine color persists.
- **Workup:** Evaporate the solvent under reduced pressure. The resulting product, 2,3-dibromo-3-methylhexane, can be used directly or purified by recrystallization or distillation if necessary.

### 3.2.4 Oxidation

#### Experimental Protocol: Ozonolysis

Ozonolysis cleaves the double bond to form carbonyl compounds. The workup conditions determine the final products.

- **Ozonolysis:** Dissolve **3-Methyl-2-hexene** in a suitable solvent (e.g., dichloromethane) and cool to  $-78^\circ\text{C}$  (dry ice/acetone bath). Bubble ozone gas through the solution until a blue color persists, indicating excess ozone.

- **Workup (Reductive):** Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust in water, and allow the mixture to warm to room temperature. This workup yields propanal and butan-2-one.
- **Workup (Oxidative):** Alternatively, after purging excess ozone, add hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) for an oxidative workup. This will oxidize the initially formed propanal to propanoic acid, while the butan-2-one remains unchanged.
- **Purification:** The products are isolated by extraction and purified by distillation or chromatography.

## Safety and Handling

**3-Methyl-2-hexene** is a highly flammable liquid and vapor.[5] It may be fatal if swallowed and enters airways.[5] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be conducted in a well-ventilated fume hood. Avoid sources of ignition.

This guide is intended for informational purposes for qualified professionals and does not constitute a warranty of the safety or efficacy of the described procedures. All laboratory work should be conducted with appropriate safety precautions and after a thorough risk assessment.

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